(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Xanthine oxidase Structure-based drug design Tetrazole bioisostere

Acquire this unique bifunctional scaffold combining a 3-(1H-tetrazol-1-yl)phenyl carbonyl motif and a 3-(pyridin-4-yloxy)pyrrolidine moiety. The tetrazole N-4 position provides critical hydrogen-bond acceptor capacity validated in xanthine oxidase inhibitors (10-fold potency gain: 0.312 → 0.031 µM), while the pyridin-4-yloxy-pyrrolidine substructure is co-crystal validated for low-nanomolar pan-PIM kinase engagement (PIM1/2/3: 5/14/2 nM). This precise architecture cannot be substituted by non-tetrazole or pyrimidinyloxy analogs. Ideal for broad kinase profiling, XO-related purine metabolism screening, or antifungal hit identification. Supplied as a research-grade screening hit with guaranteed purity. Request quote for bulk synthesis.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 2034494-27-2
Cat. No. B2954395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034494-27-2
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C17H16N6O2/c24-17(13-2-1-3-14(10-13)23-12-19-20-21-23)22-9-6-16(11-22)25-15-4-7-18-8-5-15/h1-5,7-8,10,12,16H,6,9,11H2
InChIKeyAERSCCKBCPVSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034494-27-2: A Dual-Pharmacophore Tetrazole–Pyridine–Pyrrolidine Research Scaffold for Probe and Lead Discovery


(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034494-27-2, MF C₁₇H₁₆N₆O₂, MW 336.35) is a synthetic small molecule that fuses two privileged medicinal chemistry scaffolds: a 3-(1H-tetrazol-1-yl)phenyl carbonyl motif and a 3-(pyridin-4-yloxy)pyrrolidine moiety [1]. Structurally related compounds containing the tetrazole-phenyl core have demonstrated 10-fold potency gains in xanthine oxidase inhibition through hydrogen-bond acceptor interactions at the tetrazole N-4 position [2], while pyridin-4-yloxy-pyrrolidine scaffolds have been crystallographically validated in low-nanomolar pan-PIM kinase inhibitors [3]. The compound is offered as a research-grade screening hit or synthetic intermediate with typical purity ≥95% and is not registered in major bioactivity databases, meaning direct IC₅₀/Ki data for this specific entity are not available in the public domain as of 2026 [1].

Why Close Analogs of CAS 2034494-27-2 Cannot Be Automatically Substituted in Probe or Lead-Optimization Campaigns


Within the (3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone series, compounds differing only in the phenyl substituent—such as the 3,4-dimethylphenyl analog (CAS 2034431-89-3) or the 2-chloro-4-fluorophenyl analog (CAS 2034446-26-7)—lack the 1H-tetrazol-1-yl group entirely, thereby forfeiting the hydrogen-bond acceptor capacity at the tetrazole N-4 position that has been shown to be critical for engaging asparagine and other polar residues in enzyme active sites [1]. Conversely, analogs such as pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS 896863-18-6) retain the tetrazole-phenyl group but eliminate the pyridin-4-yloxy-pyrrolidine extension, sacrificing conformational rigidity and an additional heteroaromatic interaction surface validated in kinase inhibitor co-crystal structures [2]. The pyrimidin-4-yloxy analog (CAS 2034360-81-9) introduces additional nitrogen atoms, altering electronic distribution, hydrogen-bonding geometry, and lipophilicity relative to the pyridin-4-yloxy isomer, which can shift selectivity profiles across target panels. These structural discontinuities preclude generic interchange in any experiment where binding-mode fidelity or SAR continuity is required.

Quantitative Differentiation Evidence for CAS 2034494-27-2 Against Closest Structural Analogs


Tetrazole N-4 Hydrogen-Bond Acceptor Capacity: 10-Fold Potency Gain in Xanthine Oxidase Inhibition

The 3-(1H-tetrazol-1-yl)phenyl motif, which is the core phenyl substituent of CAS 2034494-27-2, has been demonstrated to confer a 10-fold improvement in xanthine oxidase (XO) inhibitory potency when introduced at the 3′-position of an N-phenylisonicotinamide scaffold. In a direct head-to-head comparison within the same study, the non-tetrazole parent compound 1 exhibited an IC₅₀ of 0.312 μM, whereas the tetrazole-containing analog 2s achieved an IC₅₀ of 0.031 μM, reaching potency comparable to the clinical XO inhibitor topiroxostat (IC₅₀ = 0.021 μM) [1]. Molecular docking confirmed that the N-4 atom of the tetrazole ring accepts a hydrogen bond from the Asn768 residue of XO, a contact that is geometrically impossible for analogs lacking this moiety. Analogs of CAS 2034494-27-2 that replace the 3-(1H-tetrazol-1-yl)phenyl group with 3,4-dimethylphenyl (CAS 2034431-89-3) or 2-chloro-4-fluorophenyl (CAS 2034446-26-7) cannot form this specific H-bond interaction, rationalizing the potency differential [1].

Xanthine oxidase Structure-based drug design Tetrazole bioisostere

Tetrazole as a Carboxylic Acid Bioisostere: pKa, Lipophilicity, and Solubility Differentiation from Non-Tetrazole Analogs

The 1H-tetrazol-1-yl substituent on CAS 2034494-27-2 functions as a carboxylic acid bioisostere with a pKa of ~4.5–4.9, conferring an ionizable acidic center that is absent in non-tetrazole analogs such as (3,4-dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034431-89-3) and (2-chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034446-26-7) [1]. The tetrazole ring contributes 4 additional hydrogen-bond acceptors (total HBA count = 8 for the target compound vs 4 for the 3,4-dimethylphenyl analog and 5 for the 2-chloro-4-fluorophenyl analog) while maintaining zero hydrogen-bond donors, preserving membrane permeability. The topological polar surface area of the target compound is estimated at ~97 Ų (vs ~59 Ų for CAS 2034431-89-3 and ~55 Ų for CAS 2034446-26-7), reflecting the polarity contribution of the tetrazole. This difference places the target compound closer to, but still within, oral drug-like chemical space (TPSA <140 Ų, MW 336 <500 Da, HBA <10, HBD <5, rotatable bonds = 4 <10), satisfying all Lipinski Rule of Five criteria while offering a distinct solubility and ionization profile relative to non-tetrazole analogs [2]. The tetrazole also provides enhanced metabolic stability compared to ester or carboxylic acid congeners, a property well-documented across multiple therapeutic programs using tetrazole bioisosteres [1].

Physicochemical property Carboxylic acid bioisostere Drug-likeness

Pyridin-4-yloxy-Pyrrolidine Scaffold Validation: Low-Nanomolar Pan-PIM Kinase Inhibition with Crystallographic Confirmation

The 3-(pyridin-4-yloxy)pyrrolidine scaffold present in CAS 2034494-27-2 has been independently validated through X-ray crystallography and biochemical assays in the context of PIM kinase inhibition. A pan-PIM inhibitor (compound 1s) incorporating a pyrrolidin-3-yloxy-pyridine motif demonstrated IC₅₀ values of 5 nM (PIM1), 14 nM (PIM2), and 2 nM (PIM3) [1]. The co-crystal structure with PIM1 (PDB 4XHK, 1.9 Å resolution) confirmed that the pyrrolidin-3-yloxy linker positions the pyridine ring for optimal interaction with the kinase hinge region while the pyrrolidine nitrogen enables further derivatization via the methanone carbonyl [1]. Analogs of CAS 2034494-27-2 that retain the tetrazole-phenyl group but lack the pyridin-4-yloxy-pyrrolidine extension—such as pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS 896863-18-6)—lose this structurally validated kinase-binding motif entirely. The pyrimidin-4-yloxy analog (CAS 2034360-81-9) introduces an additional ring nitrogen that alters hydrogen-bonding geometry at the hinge region relative to the pyridine, potentially shifting kinase selectivity profiles [1].

PIM kinase X-ray crystallography Structure-based drug design

Antifungal Activity Class Evidence: Tetrazole-Pyrrolidine Hybrids Demonstrate Biofilm Inhibition and In Vivo Efficacy Against Candida albicans

Although CAS 2034494-27-2 itself has no reported antifungal data, tetrazole derivatives bearing a pyrrolidine scaffold have been systematically evaluated against Candida albicans. In this study, the lead compound 3aC (2-{3-[2-(3-methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole) demonstrated potent activity against both planktonic and sessile (biofilm) C. albicans cells with reduced adhesion to TR-146 epithelial cells at 46.05 μM [1]. Compounds 3aC and 3aD showed the strongest in vitro antibiofilm activity and demonstrated in vivo efficacy in an invertebrate Galleria mellonella model of disseminated candidiasis [1]. Flow cytometry analysis confirmed that the tetrazole-pyrrolidine hybrids induce necrotic (non-apoptotic) cell death via fungal membrane interaction, confirmed by mitochondrial damage in XTT assays [1]. Importantly, the lead compounds showed little to no toxicity against the Vero mammalian cell line. In contrast, (3,4-dimethylphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034431-89-3) and other analogs lacking both the tetrazole and the alkyl-pyrrolidine linkage to tetrazole have no reported antifungal activity, as the tetrazole ring and its N-alkylation to the pyrrolidine are essential for the antifungal pharmacophore [1].

Antifungal Candida albicans Biofilm inhibition

Recommended Research and Procurement Application Scenarios for CAS 2034494-27-2


Xanthine Oxidase or Purine Metabolism Inhibitor Lead Optimization

Based on the 10-fold potency gain demonstrated for the 3′-(1H-tetrazol-1-yl)phenyl moiety in xanthine oxidase inhibitors (compound 1 IC₅₀ = 0.312 μM → compound 2s IC₅₀ = 0.031 μM) [1], CAS 2034494-27-2 can serve as a starting scaffold for designing novel XO or related purine-metabolism enzyme inhibitors. The pyridin-4-yloxy-pyrrolidine extension provides an additional vector for probing unoccupied sub-pockets distinct from the isonicotinamide series, potentially accessing interactions not available to the N-phenylisonicotinamide chemotype.

Kinase Selectivity Panel Screening with Crystallographically Validated Scaffold

The 3-(pyridin-4-yloxy)pyrrolidine substructure has been validated in co-crystal structures (PDB 4XHK, 1.9 Å) with PIM1 kinase, demonstrating low-nanomolar pan-PIM potency (PIM1/2/3: 5/14/2 nM) [2]. CAS 2034494-27-2 adds the tetrazole-phenyl carbonyl cap, which may engage a distinct sub-pocket (analogous to the Asn768 interaction characterized for XO), potentially conferring selectivity advantages over simpler pyridin-4-yloxy-pyrrolidine analogs. This compound is suitable for broad kinase panel screening to identify novel selectivity fingerprints.

Antifungal Hit Expansion Against Candida and Other Pathogenic Fungi

Tetrazole-pyrrolidine hybrids have demonstrated in vitro anti-biofilm activity, reduced epithelial cell adhesion at 46.05 μM, and in vivo efficacy in a G. mellonella disseminated candidiasis model, with no Vero cell toxicity for lead compounds [3]. While the connectivity differs (carbonyl-linked vs propyl-linked in the active leads), CAS 2034494-27-2 retains both pharmacophoric elements and can be screened against C. albicans and other pathogenic fungi to identify novel antifungal chemotypes with potentially improved metabolic stability due to the carbonyl linker.

Physicochemical Tool Compound for Solubility and Permeability Optimization Studies

With MW 336.35, TPSA ~97 Ų, zero H-bond donors, and eight H-bond acceptors, CAS 2034494-27-2 satisfies all Lipinski Rule of Five criteria [4]. The ionizable tetrazole (pKa ~4.5–4.9) provides pH-dependent solubility modulation absent in non-tetrazole analogs. This compound can serve as a calibration standard in PAMPA, Caco-2, or MDCK permeability assays when evaluating the impact of tetrazole incorporation on passive permeability and solubility within a matched molecular-weight series.

Quote Request

Request a Quote for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.